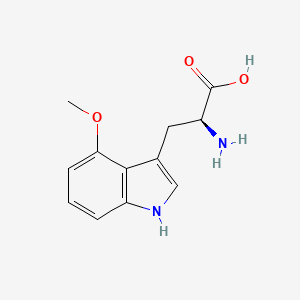

4-Methoxy-L-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-10-4-2-3-9-11(10)7(6-14-9)5-8(13)12(15)16/h2-4,6,8,14H,5,13H2,1H3,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXPKRIKQJEAOO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459116 | |

| Record name | 4-Methoxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406938-53-2 | |

| Record name | 4-Methoxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-L-tryptophan: Properties, Synthesis, and Analysis

This guide provides a comprehensive technical overview of 4-Methoxy-L-tryptophan, a methoxy-substituted derivative of the essential amino acid L-tryptophan. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, plausible synthetic routes, and analytical methodologies pertinent to this compound. While its isomer, 5-methoxytryptophan, has been noted for its role in controlling COX-2 expression and its anti-inflammatory and anti-cancer properties, the unique characteristics of the 4-methoxy isomer present a distinct avenue for investigation in medicinal chemistry and chemical biology.[1]

Core Chemical Identity

This compound is structurally characterized by an L-tryptophan backbone with a methoxy group (-OCH₃) substituted at the 4-position of the indole ring. This substitution significantly influences the molecule's electronic properties and potential biological interactions compared to its parent compound, L-tryptophan.

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid | [2] |

| CAS Number | 406938-53-2 | [2] |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [2] |

| Molecular Weight | 234.25 g/mol | [2] |

| Canonical SMILES | COC1=CC=CC2=C1C(=CN2)CN | [2] |

| InChI Key | VYXPKRIKQJEAOO-QMMMGPOBSA-N | [2] |

Physicochemical Properties

Experimental data for the physical properties of this compound are not extensively documented in publicly available literature. However, we can infer its likely characteristics based on its structure and by comparing it to the well-characterized parent molecule, L-tryptophan, and its isomer, 5-methoxy-DL-tryptophan.

| Property | This compound (Predicted/Computed) | L-Tryptophan (Experimental) | 5-Methoxy-DL-tryptophan (Experimental) |

| Melting Point | Data not available | 280-285 °C (dec.)[3] | 258-261 °C (dec.) |

| Solubility | Expected to be soluble in water (potentially enhanced by gentle heating or pH adjustment), DMSO, and mixtures of methanol/water. | Water: 11.4 g/L (25 °C)[4][5]; Soluble in hot alcohol; Insoluble in chloroform.[4] | Soluble in DMSO and ethanol. |

| Appearance | Likely a white to off-white crystalline powder. | White to off-white powder. | White to light beige crystalline powder. |

| XLogP3 (Computed) | -1.2 | -1.06 | -0.8 |

| Hydrogen Bond Donors | 3 | 3 | 3 |

| Hydrogen Bond Acceptors | 4 | 4 | 4 |

Note: Properties for this compound are based on structural analogy and computed data from PubChem where specified. Experimental validation is required.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with chemical shifts influenced by the electron-donating methoxy group at the C4 position. A singlet for the methoxy protons (-OCH₃) would likely appear around 3.8-4.0 ppm. The α-amino acid protons (α-H, β-H₂) will be present in the aliphatic region. The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift (>10 ppm), as seen in L-tryptophan itself.[6]

-

¹³C NMR: The carbon spectrum will display 12 unique signals. The methoxy carbon will resonate around 55-60 ppm. The chemical shifts of the aromatic carbons, particularly C4, will be significantly affected by the methoxy substituent.

For Reference: ¹H NMR data for 5-Methoxy-L-tryptophan in water (600 MHz) shows key shifts at 7.28-7.46 ppm (aromatic), 6.92-6.94 ppm (aromatic), 4.03-4.05 ppm (α-H), 3.25-3.44 ppm (β-H₂), and a prominent singlet at 3.89 ppm (methoxy protons).[7]

Mass Spectrometry (MS)

The expected exact mass of this compound is 234.10044231 Da.[2] Electrospray ionization (ESI) in positive mode would be expected to yield a prominent ion at m/z 235.1077 [M+H]⁺. Fragmentation in MS/MS analysis would likely involve the loss of the carboxylic acid group (-45 Da) and subsequent cleavages around the amino acid backbone and indole ring.

For Reference: LC-MS/MS of the isomeric 5-methoxytryptophan shows characteristic fragment ions at m/z 217, 175, and 147, which can serve as a basis for developing analytical methods for the 4-methoxy isomer.[7]

Synthesis Pathway: A Biocatalytic Approach

The synthesis of substituted L-tryptophan derivatives can be efficiently achieved using the enzyme Tryptophan Synthase (TrpS) .[8] This enzyme catalyzes the C-C bond formation between an indole derivative and L-serine. This biocatalytic method offers high stereoselectivity, yielding the desired L-enantiomer under mild reaction conditions.

The proposed synthesis of this compound involves the reaction of 4-methoxyindole with L-serine, catalyzed by the β-subunit of Tryptophan Synthase (TrpB).

Caption: Enzymatic synthesis of this compound.

This enzymatic approach is highly advantageous as it avoids the need for complex protecting group chemistry and purifications associated with traditional organic synthesis, while ensuring the production of the enantiomerically pure L-amino acid.[8]

Analytical Workflow: Quantification by HPLC

A robust and reliable method for the quantification of this compound in biological or reaction matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection is the standard approach.

Experimental Protocol: Reversed-Phase HPLC

This protocol is adapted from established methods for analyzing tryptophan and its metabolites.[9][10]

Objective: To separate and quantify this compound from a sample matrix.

Instrumentation & Materials:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

This compound analytical standard

-

Sample (e.g., quenched enzymatic reaction, plasma with protein precipitation)

Procedure:

-

Standard Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 water/methanol).

-

Perform serial dilutions to create a calibration curve (e.g., 1 µg/mL to 100 µg/mL).

-

-

Sample Preparation:

-

For enzymatic reactions, quench the reaction with an equal volume of acetonitrile or 10% trichloroacetic acid to precipitate the enzyme.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm (for indole absorbance)

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 50 50 17.0 5 95 20.0 5 95 21.0 95 5 | 25.0 | 95 | 5 |

-

-

Data Analysis:

-

Identify the peak for this compound by comparing the retention time with the analytical standard.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

-

Caption: Workflow for HPLC analysis of this compound.

Rationale for Choices:

-

Reversed-Phase C18: This stationary phase is ideal for separating moderately polar molecules like tryptophan derivatives from more polar or non-polar contaminants.

-

Formic Acid: The use of 0.1% formic acid in the mobile phase helps to protonate the carboxylic acid and amino groups, leading to sharper peaks and better chromatographic resolution.

-

Gradient Elution: A gradient from low to high organic solvent concentration allows for the effective elution of compounds with varying polarities and ensures the column is cleaned after each run.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).

-

Precautions:

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.[3]

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

-

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, derivative of L-tryptophan. While specific experimental data on its physical properties and biological activity are sparse, its structural similarity to other biologically active methoxyindoles suggests its potential as a tool compound or a lead for drug discovery. The methodologies for its synthesis via Tryptophan Synthase and its analysis by HPLC are well-established for related compounds and provide a clear path for future research. Further investigation is warranted to fully characterize this molecule and unlock its potential applications in neuroscience, oncology, and inflammatory disease research.

References

-

Schölzel, D., et al. (2018). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. ACS Catalysis. [Link][11]

-

Struck, A. W., & Fasan, R. (2017). Tryptophan Synthase: Biocatalyst Extraordinaire. ACS Catalysis, 7(12), 8173–8192. [Link][8]

-

Cheng, J., et al. (2010). 5-methoxyindole metabolites of L-tryptophan: Control of COX-2 expression, inflammation and tumorigenesis. Prostaglandins & Other Lipid Mediators, 93(1-2), 19-24. [Link][1]

-

Wajda, R., et al. (2016). Chromatographic analysis of tryptophan metabolites. Journal of Separation Science, 39(1), 193-204. [Link][9]

-

ResearchGate. How to dissolve tryptophan amino acids?. [Link][5]

-

Junk, L., et al. (2018). Synthesis of Modified Tryptophan Derivatives. Science of Synthesis, 1-24. [Link]

-

ResearchGate. Chromatogram of 250 μ M tryptophan standard solution. [Link][12]

-

DC Fine Chemicals. Safety Data Sheet - L-Tryptophan. [Link][13]

-

Pinhati, R. R., et al. (2011). Quantification of tryptophan in plasma by high performance liquid chromatography. Química Nova, 34(9), 1621-1624. [Link][10]

-

Kumar, S., et al. (2018). Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses. Magnetic Resonance Imaging, 51, 88-92. [Link][6]

Sources

- 1. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H14N2O3 | CID 11218550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tryptophan - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Methoxytryptophan | C12H14N2O3 | CID 151018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. dcfinechemicals.com [dcfinechemicals.com]

4-Methoxy-L-tryptophan: A Technical Guide to its Biological Activity and Therapeutic Potential

Introduction: Beyond the Canonical - The Rise of Substituted Tryptophan Analogs

The essential amino acid L-tryptophan is a cornerstone of protein synthesis and the metabolic precursor to a host of bioactive molecules that govern critical physiological processes.[1][2][3] Its catabolism through the kynurenine, serotonin, and indole pathways produces metabolites that are integral to neurotransmission, immune regulation, and gut homeostasis.[1][2] In recent years, the scientific community has turned its attention to substituted tryptophan analogs, a class of molecules with the potential to modulate these pathways and exert potent therapeutic effects. Among these, 4-Methoxy-L-tryptophan has emerged as a compound of significant interest due to its presence in complex natural products with pronounced biological activities.

This technical guide provides an in-depth exploration of the known and hypothesized biological functions of this compound. We will delve into its origins in natural products, explore its potential mechanisms of action with a focus on the modulation of the kynurenine pathway, and provide detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this intriguing molecule.

Chapter 1: The Crossroads of Metabolism: An Overview of L-Tryptophan's Fates

The majority of dietary L-tryptophan, over 95%, is catabolized via the kynurenine pathway.[1][4] This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[4][5] The resulting metabolites, collectively known as kynurenines, are not merely metabolic intermediates but are themselves biologically active, with roles in both neuroprotection and neurotoxicity, as well as profound effects on the immune system.[6][7] The remaining L-tryptophan serves as the precursor for the synthesis of the neurotransmitter serotonin and the neurohormone melatonin via the serotonin pathway, and various indole derivatives produced by the gut microbiota.[1][2][4]

The dysregulation of tryptophan metabolism, particularly the upregulation of IDO1 and TDO in the tumor microenvironment, has been identified as a key mechanism of immune evasion in cancer.[5][8] By depleting L-tryptophan and producing immunosuppressive kynurenines, cancer cells can blunt the anti-tumor T-cell response.[4][7] This has made IDO1 and TDO highly attractive targets for cancer immunotherapy.[7][9][10]

Caption: Major metabolic pathways of L-tryptophan.

Chapter 2: Unveiling this compound: A Potent Constituent of Bioactive Natural Products

While direct, extensive studies on the isolated this compound are limited, its crucial role in the biological activity of several complex natural products provides significant insight into its potential functions.

Natural Product Scaffolds: A Source of Functional Insight

Argyrin A: This cyclic octapeptide, isolated from the myxobacterium Archangium gephyra, exhibits a range of potent biological activities, including immunosuppressive, antibacterial, and antiproteasomal effects.[11][12][13] The (S)-4-methoxy-tryptophan residue within Argyrin A has been identified as a key structural component for its activity.[14] Its immunosuppressive action is mediated through the inhibition of mitochondrial protein synthesis, leading to a reduction in IL-17 production by T-helper 17 cells.[11] Furthermore, Argyrin A induces apoptosis and blocks angiogenesis by preventing the degradation of the cyclin-dependent kinase inhibitor p27kip1, a mechanism linked to its antiproteasomal activity.[12][15]

Ohmyungsamycins A and B: These cyclic depsipeptides, produced by a marine-derived Streptomyces species, demonstrate significant cytotoxic activity against various cancer cell lines and also possess antibacterial properties.[16][17][18] The presence of N-methyl-4-methoxytryptophan in their structure points to the importance of this substituted amino acid in their bioactivity.[17] Ohmyungsamycin A, in particular, has shown potent activity against Mycobacterium tuberculosis and human cancer cells.[19]

| Natural Product | Key Biological Activities | Role of this compound |

| Argyrin A | Immunosuppressive, Antibacterial, Antiproteasomal, Anti-angiogenic, Apoptosis-inducing | Essential for biological activity |

| Ohmyungsamycins A & B | Cytotoxic (Anticancer), Antibacterial, Anti-tuberculosis | Key structural component for bioactivity |

Hypothesized Mechanism of Action: A Potential Modulator of the Kynurenine Pathway

Given the established role of other tryptophan analogs, such as 1-methyl-tryptophan, as inhibitors of IDO1, it is a compelling hypothesis that this compound may also function as a modulator of this critical enzyme.[9][20] The addition of a methoxy group at the 4-position of the indole ring could alter its binding affinity for the active site of IDO1 or TDO, potentially leading to competitive inhibition.

Inhibition of IDO1 by this compound in the tumor microenvironment would be expected to have two major consequences:

-

Restoration of L-tryptophan levels: This would alleviate the tryptophan starvation-induced stress on effector T-cells, thereby restoring their proliferative capacity and anti-tumor function.[4]

-

Reduction of immunosuppressive kynurenines: This would decrease the activation of the aryl hydrocarbon receptor (AhR) on immune cells, a key pathway through which kynurenines exert their immunosuppressive effects, and reduce the induction of regulatory T-cells (Tregs).[4][5]

Caption: Hypothesized mechanism of this compound as an IDO1 inhibitor.

Chapter 3: A Practical Guide to Investigating this compound

To elucidate the precise biological functions of this compound, a series of well-defined experimental protocols are necessary.

Chemical Synthesis of this compound

The synthesis of 4-substituted tryptophan analogs can be achieved through various established methods in organic chemistry. A common approach involves the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions to construct the indole core, followed by enzymatic or asymmetric synthesis to introduce the amino acid side chain. For instance, engineered tryptophan synthase (TrpB) enzymes have been successfully employed for the synthesis of various tryptophan analogs from the corresponding indoles and serine.[21][22]

Experimental Protocol: In Vitro IDO1 Enzyme Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory potential of this compound against human IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

This compound (test compound)

-

Epacadostat or 1-methyl-tryptophan (positive control inhibitor)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

Cofactors: Methylene blue, Ascorbic acid, Catalase

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 321 nm

Procedure:

-

Prepare Reagents: Dissolve L-tryptophan, this compound, and the control inhibitor in the assay buffer to create stock solutions. Prepare a serial dilution of the test compound and control inhibitor.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, cofactors, and the IDO1 enzyme.

-

Initiate Reaction: Add the L-tryptophan substrate to each well to a final concentration within the linear range of the enzyme's activity. For wells testing inhibition, add the desired concentration of this compound or the control inhibitor. Include wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measurement: Stop the reaction (e.g., by adding trichloroacetic acid). Measure the absorbance at 321 nm, which corresponds to the formation of N-formylkynurenine.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of inhibition for each concentration of the test compound compared to the enzyme activity control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Caption: Experimental workflow for an in vitro IDO1 inhibition assay.

Experimental Protocol: Cell-Based Cytotoxicity Assay

This protocol outlines the use of a resazurin-based assay to evaluate the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound

-

Doxorubicin or another standard cytotoxic agent (positive control)

-

Resazurin sodium salt solution

-

96-well cell culture plate

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Treatment: Prepare a serial dilution of this compound and the positive control in complete cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and wells with medium only (background).

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

-

Resazurin Addition: Add the resazurin solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce resazurin to the fluorescent resorufin.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Chapter 4: The Expanding Universe of Substituted Tryptophans

The biological activities observed for this compound are part of a broader pattern seen with other substituted tryptophan analogs. For instance, 5-methoxytryptophan (5-MTP) has been shown to control the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumorigenesis.[23] 5-MTP exhibits anti-inflammatory and anti-cancer properties by inhibiting COX-2 transcriptional activation.[23] This highlights how the position of the methoxy group on the indole ring can dramatically influence the biological target and the resulting physiological effect. Similarly, methylated tryptophans are being actively investigated for their ability to enhance the efficacy of chemotherapy.[24]

Conclusion and Future Directions

This compound stands as a compelling example of a substituted tryptophan analog with significant therapeutic potential. Its integral role in the potent bioactivities of natural products like Argyrin A and the Ohmyungsamycins strongly suggests that it possesses intrinsic biological functions that warrant further investigation. The hypothesis that it may act as an inhibitor of the IDO1/TDO enzymes provides a promising avenue for its exploration as a novel cancer immunotherapeutic agent.

Future research should focus on the definitive characterization of its molecular targets. Comprehensive screening against a panel of enzymes involved in tryptophan metabolism and other relevant cellular pathways is essential. Furthermore, in vivo studies in animal models of cancer and infectious diseases will be crucial to validate its therapeutic efficacy and safety profile. The continued exploration of this compound and other substituted tryptophan analogs holds the promise of delivering a new generation of targeted therapies for a range of challenging diseases.

References

Sources

- 1. Frontiers | Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Tryptophan Catabolism in Cancer Immunotherapy Era: Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Role of Neuroactive Tryptophan Metabolites in Central Fatigue: Establishment of the Fatigue Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IL4i1 and IDO1: Oxidases that control a tryptophan metabolic nexus in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Tryptophan-Dioxygenase Activity Increases the Antitumor Efficacy of Immune Checkpoint Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biotechnological production optimization of argyrins - a potent immunomodulatory natural product class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. constantsystems.com [constantsystems.com]

- 13. researchgate.net [researchgate.net]

- 14. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 15. Argyrin: Natural substance raises hope for new cancer therapies | EurekAlert! [eurekalert.org]

- 16. researchgate.net [researchgate.net]

- 17. Ohmyungsamycins A and B: cytotoxic and antimicrobial cyclic peptides produced by Streptomyces sp. from a volcanic island - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Improved synthesis of 4-cyanotryptophan and other tryptophan analogs in aqueous solvent using variants of TrpB from Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to (2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid: From Discovery to Application

Abstract

(2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid, also known as 4-methoxy-L-tryptophan, is a non-proteinogenic amino acid of significant interest in the fields of natural product chemistry, medicinal chemistry, and drug development. As a key structural component of several biologically active cyclic peptides, including the argyrins and ohmyungsamycins, it plays a pivotal role in their potent antimicrobial and cytotoxic activities. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and biological significance of this compound. We will delve into both chemical and enzymatic synthetic routes, detail analytical methods for its purification and characterization, and explore its role in the mechanism of action of its parent natural products. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this unique amino acid.

Introduction and Discovery

(2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid is a derivative of the essential amino acid L-tryptophan, featuring a methoxy group at the 4-position of the indole ring.[1] Unlike the 20 common amino acids, it is not incorporated into proteins through ribosomal synthesis. Its discovery is intrinsically linked to the isolation and structural elucidation of complex natural products.

The first identification of this compound as a constituent of a natural product can be traced back to the characterization of the argyrin family of cyclic octapeptides, isolated from the myxobacterium Archangium gephyra.[2][3] Subsequent research on other microbial metabolites, such as the ohmyungsamycins from Streptomyces sp., also revealed the presence of this unusual amino acid, often N-methylated.[4][5] These discoveries highlighted this compound as a crucial building block for a class of potent bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of (2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid is presented in the table below.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid | [1] |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |

| Molecular Weight | 234.25 g/mol | [1] |

| CAS Number | 406938-53-2 | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| Storage Temperature | 0-8 °C | [2] |

Synthesis of (2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid

The synthesis of enantiomerically pure this compound presents a significant challenge due to the need for regioselective functionalization of the indole nucleus and stereoselective introduction of the amino acid moiety. Both chemical and enzymatic approaches have been developed to address this challenge.

Chemical Synthesis

Chemical synthesis offers the flexibility to produce a wide range of tryptophan analogs. A common strategy involves the construction of the indole ring or its coupling to a chiral amino acid precursor. One facile approach utilizes a Strecker amino acid synthesis strategy with a chiral auxiliary.[3]

Experimental Protocol: Chiral Auxiliary-Facilitated Strecker Synthesis

-

Preparation of the Aldimine: To a solution of 4-methoxyindole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add glyoxylic acid (1.1 eq) and (S)-(-)-α-methylbenzylamine (1.0 eq). Stir the mixture at room temperature for 12 hours.

-

Cyanation: Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (1.2 eq). Allow the reaction to warm to room temperature and stir for 24 hours.

-

Hydrolysis: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM. The combined organic layers are dried over Na₂SO₄ and concentrated under reduced pressure. The residue is then subjected to acidic hydrolysis (6M HCl, reflux, 12 hours) to yield the racemic amino acid.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Logical Workflow for Chemical Synthesis

Caption: Chemical synthesis workflow for this compound.

Enzymatic Synthesis

Enzymatic synthesis provides a more direct and stereospecific route to this compound. Tryptophan synthase (TrpS), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, is particularly well-suited for this purpose. The β-subunit of TrpS (TrpB) catalyzes the condensation of an indole derivative with L-serine to form the corresponding L-tryptophan analog.[6]

Experimental Protocol: Tryptophan Synthase-Catalyzed Synthesis

-

Reaction Setup: In a temperature-controlled vessel, prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0) containing L-serine (50 mM), pyridoxal 5'-phosphate (0.5 mM), and 4-methoxyindole (10 mM, dissolved in a minimal amount of a co-solvent like DMSO).

-

Enzyme Addition: Add purified tryptophan synthase (specifically the TrpB subunit or the α₂β₂ complex) to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation for 24-48 hours.

-

Monitoring: Monitor the progress of the reaction by HPLC or LC-MS.

-

Purification: Upon completion, terminate the reaction by adding trichloroacetic acid to precipitate the enzyme. Centrifuge the mixture and purify the supernatant containing this compound by ion-exchange chromatography.

Logical Workflow for Enzymatic Synthesis

Caption: Enzymatic synthesis workflow for this compound.

Purification and Characterization

Chiral Separation

Given that chemical synthesis often produces racemic or enantiomerically enriched mixtures, chiral separation is a critical step. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for resolving tryptophan enantiomers.[7] Cinchona alkaloid-based zwitterionic CSPs have shown excellent performance in separating various tryptophan derivatives.[7]

Spectroscopic Characterization

The structure of (2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid is confirmed using standard spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition. The expected exact mass for C₁₂H₁₄N₂O₃ is 234.1004.[1]

Biological Significance and Role in Natural Products

(2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid is a key component of several potent, biologically active natural products. The presence and specific positioning of the methoxy group are often crucial for their bioactivity.

Argyrins

The argyrins are a family of cyclic octapeptides with notable antibacterial and antitumor activities.[2][3] Argyrin B, which contains this compound, exhibits potent activity against Pseudomonas aeruginosa.[8][9] Its mechanism of action involves the inhibition of bacterial protein synthesis by targeting and trapping the translation elongation factor G (EF-G) on the ribosome.[8][9] This prevents the translocation step of protein synthesis, ultimately leading to bacterial cell death. The 4-methoxy group of the tryptophan residue is involved in crucial hydrogen bonding interactions with the EF-G protein.[3]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis by Argyrin B

Caption: Mechanism of action of Argyrin B.

Ohmyungsamycins

Ohmyungsamycins A and B are cyclic depsipeptides that exhibit significant cytotoxic and antimicrobial activities.[4][5] Ohmyungsamycin A has shown antimicrobial effects against Mycobacterium tuberculosis.[10] The presence of N-methyl-4-methoxy-L-tryptophan in their structures is believed to contribute to their bioactivity.[4][5]

Conclusion

(2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid stands out as a non-proteinogenic amino acid of considerable scientific interest. Its discovery within potent natural products has spurred the development of elegant synthetic strategies, both chemical and enzymatic. The crucial role of this amino acid in the biological activity of compounds like the argyrins underscores its importance as a pharmacophore. Further research into the synthesis of novel analogs and their incorporation into peptide-based therapeutics holds significant promise for the development of new antimicrobial and anticancer agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Körner, M., et al. (2022). The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation. Proceedings of the National Academy of Sciences, 119(19), e2114214119. [Link]

-

Körner, M., et al. (2022). The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation. PubMed. [Link]

-

Kim, D. H., et al. (2021). Discovery of Argyrin-Producing Archangium gephyra MEHO_001 and Identification of Its Argyrin Biosynthetic Genes. Microbiology and Biotechnology Letters, 49(3), 337-345. [Link]

-

Pogorevc, D., et al. (2021). Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class. Microbial Cell Factories, 20(1), 1-15. [Link]

-

Sasse, F., et al. (1999). Argyrins, Immunosuppressive Cyclic Peptides from Myxobacteria. I. Production, Isolation, Physico-chemical and Biological Properties. The Journal of Antibiotics, 52(9), 715-721. [Link]

-

Lee, J., et al. (2022). Ohmyungsamycin promotes M1-like inflammatory responses to enhance host defence against Mycobacteroides abscessus infections. Virulence, 13(1), 1966-1984. [Link]

-

Oh, D. C., et al. (2013). Ohmyungsamycins A and B: Cytotoxic and Antimicrobial Cyclic Peptides Produced by Streptomyces sp from a Volcanic Island. The Journal of Organic Chemistry, 78(24), 12436-12445. [Link]

-

Chen, C. H., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(47), 9764-9768. [Link]

-

Oh, D. C., et al. (2013). Ohmyungsamycins A and B: cytotoxic and antimicrobial cyclic peptides produced by Streptomyces sp. from a volcanic island. PubMed. [Link]

-

Lee, S., et al. (2021). Characterization of the Ohmyungsamycin Biosynthetic Pathway and Generation of Derivatives with Improved Antituberculosis Activity. Molecules, 26(16), 4945. [Link]

-

Den-Hartog, T., et al. (2017). Tryptophan Synthase: Biocatalyst Extraordinaire. ChemBioChem, 18(14), 1291-1305. [Link]

-

Oh, D. C., et al. (2013). Ohmyungsamycins A and B: Cytotoxic and Antimicrobial Cyclic Peptides Produced by Streptomyces sp. from a Volcanic Island. ACS Publications. [Link]

-

Hamase, K., et al. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. Journal of Analytical Methods in Chemistry, 2015, 896350. [Link]

-

Zhang, W., & Cook, J. M. (1995). Enantiospecific Synthesis of 5-Methoxy-D(+)- OR L(-) Tryptophan. Organic Preparations and Procedures International, 27(3), 3883-3898. [Link]

-

Junk, L., et al. (2017). Synthesis of Modified Tryptophan Derivatives. In Methods in Enzymology (Vol. 597, pp. 341-363). Academic Press. [Link]

Sources

- 1. This compound | C12H14N2O3 | CID 11218550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mbl.or.kr [mbl.or.kr]

- 3. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 4. Ohmyungsamycins A and B: cytotoxic and antimicrobial cyclic peptides produced by Streptomyces sp. from a volcanic island - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ohmyungsamycin promotes M1-like inflammatory responses to enhance host defence against Mycobacteroides abscessus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Methoxy-L-tryptophan: Pathways and Precursors

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Methoxy-L-tryptophan, a non-proteinogenic amino acid of significant interest in drug discovery and natural product synthesis. We will explore both chemical and enzymatic routes, offering detailed protocols and insights into the selection of precursors and methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a foundational understanding and practical guidance for the synthesis of this important molecule.

Introduction: The Significance of this compound

This compound is a substituted analog of the essential amino acid L-tryptophan. Its unique structural modification, the presence of a methoxy group at the 4-position of the indole ring, imparts distinct physicochemical and biological properties. This has led to its identification as a key structural motif in a variety of biologically active natural products. For instance, it is a crucial component of the argyrin family of cyclic peptides, which exhibit potent antibacterial and antitumor activities.[1] The methoxy group can influence molecular interactions, metabolic stability, and pharmacokinetic profiles, making this compound a valuable building block in medicinal chemistry for the development of novel therapeutics.

This guide will delve into the primary synthetic strategies for obtaining enantiomerically pure this compound, focusing on the practical aspects and underlying chemical principles that govern these transformations.

Precursor Synthesis: The Gateway to this compound

A critical aspect of any successful synthesis of this compound is the efficient preparation of its key precursors. The most pivotal of these is 4-methoxyindole, which serves as the foundational indole scaffold.

Synthesis of 4-Methoxyindole

Several synthetic routes to 4-methoxyindole have been reported. A common and effective method involves a multi-step sequence starting from readily available starting materials. One such pathway begins with the nitration of an appropriate methoxy-substituted aromatic compound, followed by a series of transformations to construct the indole ring system.

A representative synthesis of 4-methoxyindole is outlined below:

Experimental Protocol: Synthesis of 4-Methoxyindole [2][3]

-

Step 1: Synthesis of 1-((E)-2-(2-methoxy-6-nitrophenyl)vinyl)pyrrolidine

-

To a solution of 1-methoxy-2-methyl-3-nitrobenzene (10 g) in 100 mL of dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (8.74 mL) and pyrrolidine (5.44 mL).

-

Reflux the mixture for 3 hours.

-

Concentrate the reaction mixture to half its volume under reduced pressure.

-

Pour the residue into a mixture of ether and water and extract with ether.

-

Wash the organic phase with saturated sodium chloride solution and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under vacuum to yield 1-((E)-2-(2-methoxy-6-nitrophenyl)vinyl)pyrrolidine.

-

-

Step 2: Reductive Cyclization to 4-Methoxyindole

-

Prepare a suspension of activated zinc powder (31.6 g) by stirring zinc powder in 0.5 N HCl for 1 hour, followed by washing with water, ethanol, and ether, and then drying.

-

Dissolve the product from Step 1 (10 g) in 46 mL of acetic acid.

-

Add the activated zinc portion-wise to the solution, maintaining the temperature between 20-30°C using an ice bath.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Filter the reaction mixture and extract the filtrate with ethyl acetate.

-

Wash the organic phase with sodium bicarbonate solution and saturated sodium chloride solution, then dry over anhydrous magnesium sulfate.

-

Evaporate the solvent and purify the residue by silica gel chromatography (eluent: cyclohexane/ethyl acetate gradient) to afford 4-methoxyindole.

-

Chemical Synthesis of this compound

The stereoselective introduction of the amino acid side chain onto the 4-methoxyindole core is the central challenge in the chemical synthesis of this compound. Several elegant strategies have been developed to achieve this with high enantiomeric purity.

Asymmetric Synthesis via Chiral Auxiliaries: The Schöllkopf Method

The Schöllkopf bis-lactim ether method is a powerful and widely utilized strategy for the asymmetric synthesis of α-amino acids.[4] This approach employs a chiral auxiliary, typically derived from a readily available amino acid like L-valine, to direct the stereoselective alkylation of a glycine-derived enolate.

The general workflow for the Schöllkopf synthesis of this compound is depicted below:

Figure 1: General workflow for the Schöllkopf asymmetric synthesis.

Detailed Experimental Protocol: Schöllkopf Synthesis of this compound

-

Step 1: Preparation of the Electrophile (4-Methoxy-3-bromomethylindole)

-

Protect the indole nitrogen of 4-methoxyindole with a suitable protecting group (e.g., tosyl).

-

Perform a Vilsmeier-Haack formylation to introduce a formyl group at the C3 position.

-

Reduce the aldehyde to the corresponding alcohol using a mild reducing agent like sodium borohydride.

-

Convert the alcohol to the bromide using a reagent such as phosphorus tribromide.

-

-

Step 2: Asymmetric Alkylation [4][5]

-

Prepare the Schöllkopf chiral auxiliary, the bis-lactim ether of cyclo(L-Val-Gly), from L-valine and glycine anhydride.

-

Dissolve the bis-lactim ether in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere.

-

Add n-butyllithium (n-BuLi) dropwise to generate the lithiated enolate.

-

Slowly add a solution of the previously prepared 4-methoxy-3-bromomethylindole in THF to the enolate solution.

-

Allow the reaction to stir at -78°C for several hours, then slowly warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

-

Purify the resulting diastereomerically enriched intermediate by column chromatography.

-

-

Step 3: Hydrolysis and Deprotection

-

Hydrolyze the alkylated bis-lactim ether using dilute aqueous acid (e.g., 0.1 N HCl) to yield the methyl ester of N-protected this compound and the chiral auxiliary (L-valine methyl ester).

-

Separate the desired product from the auxiliary by extraction or chromatography.

-

Saponify the methyl ester using a base like lithium hydroxide.

-

Remove the indole nitrogen protecting group under appropriate conditions to yield this compound.

-

Purify the final product by recrystallization or chiral HPLC.

-

Strecker Synthesis Approach

The Strecker synthesis is a classic method for the synthesis of amino acids. An asymmetric variant, utilizing a chiral amine as an auxiliary, provides a viable route to enantiomerically enriched tryptophan analogs.

Figure 2: Asymmetric Strecker synthesis workflow.

A facile approach using (S)-methylbenzylamine as the chiral auxiliary has been reported for the synthesis of various (S)-tryptophan analogues, including the 4-methoxy derivative.[1] This method offers the advantage of using an inexpensive and recoverable chiral auxiliary.

Enzymatic Synthesis of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The enzyme tryptophan synthase (TrpS) is particularly well-suited for the synthesis of L-tryptophan and its analogs.[6][7]

Tryptophan Synthase Catalyzed Synthesis

Tryptophan synthase catalyzes the condensation of indole and L-serine to form L-tryptophan. Importantly, the enzyme exhibits a degree of substrate promiscuity, accepting various substituted indoles, including 4-methoxyindole, as substrates.

Figure 3: Enzymatic synthesis using Tryptophan Synthase.

Experimental Protocol: Enzymatic Synthesis using Tryptophan Synthase

-

Materials:

-

Tryptophan synthase (from E. coli or other microbial sources)

-

4-Methoxyindole

-

L-Serine

-

Pyridoxal 5'-phosphate (PLP)

-

Potassium phosphate buffer (pH ~7.8)

-

Dithiothreitol (DTT) (optional, as a stabilizing agent)

-

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, L-serine, PLP, and DTT.

-

Add tryptophan synthase to the reaction mixture and pre-incubate for a short period to ensure the enzyme is fully active.

-

Dissolve 4-methoxyindole in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) and add it to the reaction mixture.

-

Incubate the reaction at an optimal temperature (typically 30-37°C) with gentle agitation.

-

Monitor the progress of the reaction by HPLC or TLC.

-

Upon completion, terminate the reaction by denaturing the enzyme (e.g., by heating or adding acid).

-

Remove the denatured protein by centrifugation.

-

Purify the this compound from the supernatant using ion-exchange chromatography or preparative HPLC.

-

Table 1: Comparison of Synthetic Pathways

| Feature | Schöllkopf Synthesis | Asymmetric Strecker Synthesis | Enzymatic Synthesis (TrpS) |

| Stereocontrol | Excellent (chiral auxiliary) | Good to Excellent (chiral auxiliary) | Excellent (enzyme specificity) |

| Reagents | Organometallics, cryogenic conditions | Cyanide salts, chiral amine | Aqueous buffer, enzyme, cofactors |

| Reaction Conditions | Anhydrous, inert atmosphere | Generally mild | Mild (aqueous, physiological pH) |

| Scalability | Can be challenging | Moderate | Potentially high |

| Environmental Impact | Higher (solvents, byproducts) | Moderate | Lower ("green" chemistry) |

| Purification | Multi-step, chromatography | Diastereomer separation, chromatography | Simpler (protein removal, chromatography) |

Purification and Characterization

Regardless of the synthetic route chosen, the final product must be rigorously purified and characterized to ensure its identity and enantiomeric purity.

Purification

-

Recrystallization: This is a common method for purifying the final product, often from a mixture of water and a miscible organic solvent like ethanol.

-

Ion-Exchange Chromatography: This technique is particularly useful for separating amino acids from other reaction components.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining and achieving high enantiomeric purity.[8][9][10] Various chiral stationary phases are available for the separation of tryptophan analogs.

Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The proton NMR spectrum of L-tryptophan in DMSO-d₆ typically shows the indole N-H proton as a singlet around 10.8 ppm.[11] The aromatic protons of the 4-methoxyindole moiety and the protons of the alanine side chain will have characteristic chemical shifts and coupling patterns.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the compound.

-

Optical Rotation: The specific rotation, measured using a polarimeter, confirms the stereochemistry of the final product. The value should be compared to literature values for enantiomerically pure this compound.

-

Melting Point: The melting point of the purified compound should be sharp and consistent with reported values.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 g/mol [12] |

| IUPAC Name | (2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid[12] |

| CAS Number | 406938-53-2[12] |

Conclusion

The synthesis of this compound presents a fascinating challenge in organic chemistry, requiring careful consideration of both regioselectivity in indole functionalization and stereocontrol in the introduction of the amino acid side chain. This guide has outlined several robust and reliable synthetic pathways, from classic chemical methods like the Schöllkopf and Strecker syntheses to the elegant and environmentally benign enzymatic approach using tryptophan synthase. The choice of a particular pathway will depend on the specific requirements of the researcher, including scale, available resources, and desired level of enantiopurity. With the detailed protocols and comparative analysis provided herein, scientists and drug development professionals are well-equipped to undertake the synthesis of this valuable and biologically significant molecule.

References

- Gooch, J.W. (2011). Encyclopedic Dictionary of Polymers. Springer.

- Somei, M., Yamada, F., & Kunimoto, M. (1984). A Practical One Pot Synthesis of 4-Alkoxy-3-formylindoles. HETEROCYCLES, 22(4), 797.

-

Total Synthesis of Indole-3-acetonitrile-4-methoxy-2-C-β-d-glucopyranoside. Proposal for Structural Revision of the Natural Product. Organic & Biomolecular Chemistry. [Link]

- Ma, D., et al. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. ACS Medicinal Chemistry Letters, 5(1), 67-71.

- Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metalated Bis-Lactim Ethers of 2,5-Diketopiperazines. Topics in Current Chemistry, 109, 65-84.

-

PubChem. This compound. [Link]

- Carlier, P. R., Lam, P. C.-H., & Wong, D. M. (2002). Catalytic asymmetric synthesis of protected tryptophan regioisomers. The Journal of Organic Chemistry, 67(17), 6256–6259.

- Chen, C.-H., Genapathy, S., Fischer, P. M., & Chan, W. C. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(44), 8841–8849.

- Junk, L., Ullrich, A., & Kazmaier, U. (2015). Synthesis of Modified Tryptophan Derivatives. In Topics in Heterocyclic Chemistry (pp. 341-381). Springer.

- Somei, M., et al. (1984). One-Step Synthesis of Indole-3-acetonitriles from Indole-3-carboxaldehydes. Heterocycles, 22(4), 797-801.

-

Phenomenex. Chiral HPLC Separations. [Link]

- Buller, A. R., & Arnold, F. H. (2017). Tryptophan Synthase: Biocatalyst Extraordinaire.

- Hicken, E. J., et al. (2017). Tryptophan synthase uses an atypical mechanism to achieve substrate specificity.

- Zhang, T., et al. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. International Journal of Tryptophan Research, 8, IJTR.S20381.

- Zhang, T., et al. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. International Journal of Tryptophan Research, 8, 1-5.

-

FooDB. Showing Compound 4-Methoxy-1H-indole-3-acetonitrile (FDB013210). [Link]

- Fricke, J., et al. (2019). Enzymatic synthesis of 4‐hydroxy‐6‐methyl‐l‐tryptophan by S. enterica tryptophan synthase and subsequent conversion by P. cubensis decarboxylase PsiD, kinase PsiK, and methyltransferase PsiM into 6‐methylnorbaeocystin, 6‐methylbaeocystin, and 6‐methylpsilocybin.

-

PDR-Chiral Inc. The Chiral Notebook. [Link]

- Kadam, R., et al. (2017). Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses. Scientific Reports, 7(1), 1-9.

- Zou, Y., et al. (2020). Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. Asian Journal of Organic Chemistry, 9(6), 886-889.

- Bhushan, R., & Kumar, V. (2013). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 25(10), 634-639.

Sources

- 1. kanto.co.jp [kanto.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 5. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tryptophan synthase uses an atypical mechanism to achieve substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C12H14N2O3 | CID 11218550 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of 4-Methoxy-L-tryptophan

An In-Depth Technical Guide to the Spectroscopic Properties of 4-Methoxy-L-tryptophan

This guide provides a comprehensive technical overview of the core spectroscopic properties of this compound, a non-proteinogenic amino acid of significant interest in drug development and natural product synthesis. Designed for researchers, scientists, and professionals in related fields, this document delves into the theoretical underpinnings and practical methodologies for the structural elucidation and characterization of this molecule using UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

This compound is a derivative of the essential amino acid L-tryptophan, distinguished by a methoxy group at the 4th position of the indole ring.[1][2] While not one of the twenty canonical amino acids incorporated into proteins via the genetic code, its unique electronic and structural properties make it a valuable building block in synthetic chemistry and a component of certain bioactive natural products.[3] Understanding its spectroscopic signature is paramount for its identification, quantification, and the study of its interactions in complex biological and chemical systems. This guide provides the foundational knowledge and practical protocols to achieve this.

UV-Vis Absorption Spectroscopy: Probing the Indole Chromophore

The ultraviolet-visible absorption spectrum of this compound is dominated by the π → π* electronic transitions within its indole ring, which acts as the primary chromophore. The parent molecule, L-tryptophan, exhibits a characteristic absorption maximum around 280 nm.[4][5] The introduction of a methoxy (-OCH₃) group at the C4 position, an electron-donating auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system.

Expected Absorption Properties

Based on the known properties of L-tryptophan and related methoxy-substituted aromatics like 4-methoxyphenol, the following absorption characteristics can be predicted.[6][7]

| Property | Predicted Value | Rationale |

| λmax 1 | ~285-290 nm | The primary ¹Lₐ band of the indole ring, red-shifted by the 4-methoxy group. |

| λmax 2 | ~225-230 nm | The higher energy ¹Bₐ band of the indole ring, also influenced by the substituent. |

| Molar Extinction Coefficient (ε) at λmax 1 | ~5,000 - 6,000 M⁻¹cm⁻¹ | Similar in magnitude to L-tryptophan, but may be slightly altered by the methoxy group. |

Experimental Protocol: UV-Vis Spectrum Acquisition

A self-validating protocol ensures accuracy by incorporating a reference standard and system suitability checks.

-

Instrumentation & Setup:

-

Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Perform a system baseline correction with cuvettes containing the analysis solvent (e.g., 0.1 M phosphate buffer, pH 7.0) from 200 nm to 400 nm.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent.

-

Create a dilution to a final concentration that yields an absorbance between 0.5 and 1.0 at the expected λmax to ensure adherence to the Beer-Lambert law. A typical concentration would be ~0.1 mM.

-

-

Reference Standard:

-

Prepare a solution of L-tryptophan of the same molar concentration to serve as a reference for observing the spectral shift.

-

-

Data Acquisition:

-

Scan the sample and reference standard from 200 nm to 400 nm.

-

Record the absorbance values, paying close attention to the wavelengths of maximum absorbance (λmax).

-

-

Validation:

-

The measured λmax of the L-tryptophan standard should be within ±2 nm of the literature value (~280 nm).

-

The blank solvent should show near-zero absorbance across the scanned range.

-

Workflow for UV-Vis Analysis

Caption: Workflow for acquiring a UV-Vis absorption spectrum.

Fluorescence Spectroscopy: A Sensitive Probe of the Microenvironment

L-tryptophan is the dominant intrinsic fluorophore in most proteins, with fluorescence properties that are exquisitely sensitive to the polarity of its local environment.[8] In a nonpolar environment, its emission is blue-shifted with a high quantum yield, while in a polar aqueous environment, the emission is red-shifted to ~350 nm and the quantum yield is reduced.[4][9] The 4-methoxy group on this compound is anticipated to further modulate these photophysical properties.

Expected Fluorescence Properties

The electron-donating nature of the methoxy group can influence the energy of the excited state, potentially altering the emission wavelength and quantum yield compared to L-tryptophan.

| Property | Predicted Value (in 0.1 M Phosphate Buffer, pH 7) | Rationale |

| Excitation λmax | ~285-290 nm | Should correspond to the main absorption band. |

| Emission λmax | ~355-365 nm | A slight red-shift compared to L-tryptophan in water is possible due to the electronic effect of the methoxy group. |

| Quantum Yield (Φ) | 0.10 - 0.15 | Expected to be in a similar range to L-tryptophan's quantum yield of ~0.12-0.14 in water.[6] |

| Stokes Shift | ~70-75 nm | The energy difference between the excitation and emission maxima, reflecting the energy lost during excited-state relaxation. |

Experimental Protocol: Fluorescence Spectrum Measurement

-

Instrumentation & Setup:

-

Use a calibrated spectrofluorometer.

-

Set the excitation wavelength to the determined absorption maximum (e.g., 290 nm) to minimize excitation of other potential fluorophores like tyrosine.

-

Set excitation and emission slit widths to achieve adequate signal without saturating the detector (e.g., 5 nm bandwidth).

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the desired solvent (e.g., 0.1 M phosphate buffer).

-

Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner-filter effects.[6] This typically corresponds to a concentration of ~1-10 µM.

-

-

Data Acquisition:

-

Record the emission spectrum from ~300 nm to ~500 nm.

-

Acquire a spectrum of the solvent blank and subtract it from the sample spectrum to correct for Raman scattering and other background signals.

-

-

Validation & Quantum Yield Measurement (Optional):

-

To determine the relative quantum yield, use a well-characterized standard with a similar emission range (e.g., L-tryptophan in water, Φ ≈ 0.13).

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the standard under identical conditions. The quantum yield can then be calculated using the comparative method.

-

Principle of Tryptophan Fluorescence

Caption: Environmental effects on tryptophan fluorescence emission.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of this compound. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following chemical shifts are predicted for this compound in a solvent like DMSO-d₆, based on data for L-tryptophan and related methoxy-substituted indoles.[10][11] The numbering scheme for the indole ring is standard.

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| - | -NH₂ | ~8.0-8.5 | - | Amine protons, broad, exchangeable. |

| - | -COOH | ~12.0-13.0 | ~173-174 | Carboxylic acid proton, very broad, exchangeable. |

| α | Cα-H | ~4.0-4.2 | ~55-56 | Alpha-proton adjacent to amine and carboxyl groups. |

| β | Cβ-H₂ | ~3.2-3.4 | ~27-28 | Diastereotopic protons of the methylene group. |

| 1 | N1-H | ~11.0 | - | Indole amine proton, sharp singlet. |

| 2 | C2-H | ~7.2-7.3 | ~124-125 | Proton on the indole ring adjacent to the nitrogen. |

| 3 | C3 | - | - | ~109-110 |

| 4 | C4 | - | - | ~154-155 |

| 5 | C5-H | ~6.9-7.0 | ~115-116 | Aromatic proton. |

| 6 | C6-H | ~7.1-7.2 | ~120-121 | Aromatic proton. |

| 7 | C7-H | ~7.4-7.5 | ~118-119 | Aromatic proton. |

| 3a | C3a | - | - | ~128-129 |

| 7a | C7a | - | - | ~136-137 |

| - | -OCH₃ | ~3.8-3.9 | ~55-56 | Methoxy group protons, sharp singlet. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation:

-

Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Add a small amount of an internal standard (e.g., TMS or DSS) if precise chemical shift referencing is required.

-

-

Instrumentation & Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

-

1D Spectra Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

2D Spectra Acquisition (for full assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together the molecular fragments.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Integrate the ¹H signals to determine proton ratios.

-

Use the combination of 1D and 2D spectra to assign all proton and carbon signals definitively.

-

NMR Data Analysis Workflow

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry: Accurate Mass and Fragmentation

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and providing structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Molecular Weight and Predicted Fragmentation

-

Monoisotopic Mass: 234.10044 Da[1]

-

Molecular Formula: C₁₂H₁₄N₂O₃

Under electrospray ionization (ESI) in positive mode, the molecule will primarily be observed as the protonated molecular ion [M+H]⁺ at m/z 234.1004. In negative mode, the deprotonated ion [M-H]⁻ at m/z 232.0869 would be seen.

The most common fragmentation pathway for protonated tryptophan analogues involves the loss of the carboxyl group (as H₂O and CO) and cleavage of the Cα-Cβ bond.

-

Key Fragment 1 (loss of H₂O and CO): m/z 188.0971. This corresponds to the loss of the entire carboxylic acid group, leaving the amino group on the side chain.

-

Key Fragment 2 (cleavage of Cα-Cβ bond): m/z 160.0757. This is the characteristic skatole-type fragment (4-methoxy-3-methyl-1H-indole) formed by the cleavage of the bond between the alpha and beta carbons of the amino acid side chain. This is often the base peak in the MS/MS spectrum.

Experimental Protocol: LC-MS Analysis

This protocol couples liquid chromatography (LC) for separation with MS for detection, a standard technique for analyzing amino acids.[12][13]

-

Instrumentation & Setup:

-

Use an HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS) with an ESI source.

-

Select a suitable LC column, such as a C18 reversed-phase column.

-

-

LC Method:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Develop a gradient elution method to separate the analyte from impurities (e.g., 5% to 95% B over 10 minutes).

-

Set a flow rate appropriate for the column (e.g., 0.4 mL/min).

-

-

MS Method:

-

Ionization Mode: ESI Positive.

-

Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to detect the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Perform fragmentation analysis on the precursor ion (m/z 234.1). Set a collision energy (e.g., 15-30 eV) to induce fragmentation and record the resulting product ions.

-

-

Data Analysis:

-

Extract the ion chromatogram for m/z 234.1 to determine the retention time.

-

Analyze the full scan spectrum to confirm the accurate mass of the precursor ion.

-

Analyze the MS/MS spectrum to identify the key fragment ions and confirm the structure.

-

LC-MS Fragmentation Pathway

Caption: Predicted ESI+ fragmentation of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of UV-Vis, fluorescence, NMR, and mass spectrometry. Each technique provides a unique and essential piece of the structural puzzle. UV-Vis and fluorescence spectroscopy offer insights into the electronic properties of the indole ring, while mass spectrometry confirms the molecular formula and provides fragmentation data for structural verification. Ultimately, NMR spectroscopy stands as the definitive tool for complete, unambiguous structural elucidation. The protocols and predicted data within this guide serve as a robust framework for researchers to confidently identify, quantify, and study this important molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. 13 C NMR spectra of 5-(4methoxyphenyl)tryptophan (3c). [Link]

-

Oregon Medical Laser Center. Tryptophan Absorption and Fluorescence Spectra. [Link]

-

PubChem. 5-Methoxytryptophan. National Center for Biotechnology Information. [Link]

-

Abujrais, S., et al. (2024). Analysis of tryptophan metabolites and related compounds in human and murine tissue. RSC Advances. [Link]

-

Waters Corporation. MetaboQuan-R for the Analysis of Tryptophan and its Metabolites. [Link]

-

Junk, L., Ullrich, A., & Kazmaier, U. (2016). Synthesis of Modified Tryptophan Derivatives. University of Saarland. [Link]

-

Weichel, M., et al. (2009). Steady-state intrinsic tryptophan protein fluorescence spectroscopy in pharmaceutical biotechnology. European Pharmaceutical Review. [Link]

-

ResearchGate. Fluorescence excitation and emission spectra of (a) L-Tryptophan. [Link]

-

Chen, C. H., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry. [Link]

-

Fricke, J., et al. (2019). Formation of 4‐hydroxy‐6‐methyl‐l‐tryptophan by tryptophan synthases. ResearchGate. [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000050 - L-Tryptophan. [Link]

-

Wikipedia. Tryptophan. [Link]

-

SIELC Technologies. UV-Vis Spectrum of 4-methoxyphenol. [Link]

-

YouTube. Protein UV absorption - starring tryptophan, Beer's Law, & more. [Link]

-

Frontiers. Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. [Link]

Sources

- 1. This compound | C12H14N2O3 | CID 11218550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 406938-53-2 | Benchchem [benchchem.com]

- 3. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 4. biosynth.com [biosynth.com]

- 5. youtube.com [youtube.com]

- 6. omlc.org [omlc.org]

- 7. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]

- 8. Tryptophan - Wikipedia [en.wikipedia.org]

- 9. m.byopera.com [m.byopera.com]

- 10. 5-METHOXY-DL-TRYPTOPHAN(28052-84-8) 1H NMR spectrum [chemicalbook.com]

- 11. L-Tryptophan(73-22-3) 1H NMR [m.chemicalbook.com]

- 12. waters.com [waters.com]

- 13. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]

4-Methoxy-L-tryptophan: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract